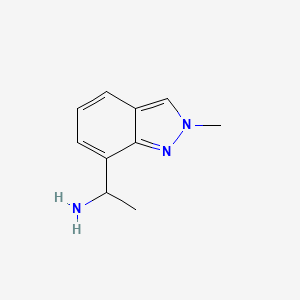

7-(1-Aminoethyl)-2-methyl-2H-indazole

Description

Significance of Nitrogen-Containing Heterocycles in Chemical Science

Nitrogen-containing heterocycles are cyclic organic compounds featuring at least one nitrogen atom within their ring structure. organic-chemistry.orgmdpi.com This class of compounds is of paramount importance in chemical science, forming the structural backbone of a vast array of molecules with significant applications. researchgate.net Their prevalence is particularly notable in the pharmaceutical industry; an analysis of FDA-approved drugs revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle. acs.org This is due to their ability to engage in various non-covalent interactions with biological macromolecules and mimic the structures of natural products. organic-chemistry.orgmdpi.comorganic-chemistry.org

The structural and functional diversity of these compounds allows for fine-tuning of their biological and physical properties. organic-chemistry.orgnih.gov The inclusion of nitrogen atoms can influence a molecule's electron density, polarity, and solubility, which are critical for its behavior in biological systems and chemical reactions. mdpi.com Beyond medicine, nitrogen-containing heterocycles are integral to agrochemicals, polymers, dyes, corrosion inhibitors, and as versatile catalysts in organic synthesis. acs.orgorganic-chemistry.orgnih.gov Their wide-ranging utility underscores their status as a cornerstone of modern organic and medicinal chemistry. nih.gov

Overview of the Indazole Core Structure and its Tautomeric Considerations

Indazole, also known as benzopyrazole, is an aromatic heterocyclic compound characterized by a bicyclic structure where a benzene (B151609) ring is fused to a pyrazole (B372694) ring. researchgate.netrsc.org This scaffold is a key feature in numerous synthetic compounds that exhibit a wide range of pharmacological activities. researchgate.net

A crucial aspect of indazole chemistry is its existence in different tautomeric forms, which can significantly influence the synthesis, reactivity, and biological properties of its derivatives. rsc.org This phenomenon, known as annular protomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.net

Indazole can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. The 1H- and 2H-tautomers are the most common and exist in all phases, while the 3H-form is rare. rsc.org Extensive thermochemical, photochemical, and computational studies have established that the 1H-indazole tautomer is the most thermodynamically stable form. researchgate.netrsc.org This stability is generally maintained regardless of the solvent used. In contrast, 2H-indazole derivatives are considered stronger bases.

The energetic difference between the tautomers quantifies this stability preference.

Table 1: Calculated Energy Differences Between Indazole Tautomers

| Tautomer Comparison | Energy Difference (kcal/mol) | More Stable Tautomer | Citation |

|---|---|---|---|

| 1H-indazole vs. 2H-indazole | 2.3 | 1H-indazole | |

| 1-methylindazole vs. 2-methylindazole | 3.2 | 1-methylindazole |

Note: The energy difference can vary slightly based on the computational method used. For instance, MP2/6-31G* calculations indicate the 1H-tautomer is more stable by about 3.6 kcal/mol (15 kJ·mol⁻¹).*

When a substituent, such as a methyl group, replaces the mobile proton on one of the nitrogen atoms, the tautomeric equilibrium is "locked," resulting in stable N1- or N2-substituted regioisomers. The synthesis of 2-methyl-2H-indazole systems, therefore, depends on controlling the regioselectivity of the N-alkylation or the cyclization reaction.

Several factors influence whether the N1 or N2 isomer is formed preferentially:

Reaction Pathway Energetics: Although the 1H-indazole tautomer is more stable, the transition state energy for a particular reaction determines the product. In a highly selective N2 alkylation reaction studied via quantum mechanics, the energy barrier for reaction at the N2 position of the more stable 1H-tautomer was found to be significantly lower than the barrier for reaction at the N1 position of the less stable 2H-tautomer.

Reaction Conditions: The choice of reagents, catalysts, and solvents plays a critical role. For instance, selective N2-alkylation of 1H-indazoles has been achieved using alkyl 2,2,2-trichloroacetimidates in the presence of an acid promoter like trifluoromethanesulfonic acid. organic-chemistry.org One-pot methods involving the condensation of ortho-nitrobenzaldehydes with primary amines, like methylamine (B109427), followed by a reductive cyclization step, are specifically designed to yield N2-substituted indazoles. organic-chemistry.orgacs.org

Substituents on the Indazole Ring: The electronic nature and steric bulk of substituents on the benzene portion of the indazole ring can influence the reactivity of the nitrogen atoms and thus the outcome of the substitution reaction.

Contextualization of 7-(1-Aminoethyl)-2-methyl-2H-indazole within Indazole Chemistry

The compound this compound is a specific derivative within the broad family of indazoles. Its structure features a methyl group fixed at the N2 position of the indazole ring and a 1-aminoethyl substituent at position 7 of the benzene ring.

A comprehensive search of the current scientific literature and chemical databases did not yield specific research, synthesis, or characterization data for the exact molecule, this compound. However, its chemical structure can be contextualized based on established synthetic methodologies for related compounds.

The synthesis of N2-alkyl indazoles is commonly achieved through methods like the Cadogan reductive cyclization. organic-chemistry.orgacs.org A plausible, though not explicitly documented, synthetic route for a 7-substituted-2-methyl-2H-indazole would likely begin with a correspondingly substituted ortho-nitrobenzaldehyde. For the target molecule, this would involve a multi-step process:

Formation of the Indazole Core: A 2-nitro-6-substituted benzaldehyde (B42025) would be reacted with methylamine in a condensation reaction, followed by reductive cyclization to form the 2-methyl-7-substituted-2H-indazole core. organic-chemistry.orgacs.org The initial substituent at position 6 of the benzaldehyde would be a precursor to the desired aminoethyl group.

Functional Group Manipulation: The precursor group at position 7 would then be chemically modified to introduce the 1-aminoethyl side chain. This could involve, for example, the conversion of a formyl or acetyl group to an amine via reductive amination or other standard organic transformations.

The presence of a chiral center in the 1-aminoethyl group also implies that this compound could exist as a pair of enantiomers, adding another layer of chemical complexity and potential for stereoselective synthesis and application. While no specific research on this compound is publicly available, its structure represents a valid target for chemical synthesis, fitting within the well-established and pharmacologically significant class of substituted 2H-indazoles.

Structure

3D Structure

Properties

CAS No. |

1159511-44-0 |

|---|---|

Molecular Formula |

C10H13N3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-(2-methylindazol-7-yl)ethanamine |

InChI |

InChI=1S/C10H13N3/c1-7(11)9-5-3-4-8-6-13(2)12-10(8)9/h3-7H,11H2,1-2H3 |

InChI Key |

KLHFTTBZNKKZAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC2=CN(N=C21)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2h Indazole Derivatives

Foundational Approaches to Indazole Scaffold Synthesis

The construction of the indazole core predominantly relies on the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring. These syntheses often start from appropriately substituted benzene precursors. The key strategic bond formation is typically the nitrogen-nitrogen (N-N) bond or a carbon-nitrogen (C-N) bond that finalizes the heterocyclic ring. nih.govrsc.org Methodologies can be broadly categorized into cyclization reactions, which are the most common and versatile approaches for building the indazole framework. acs.orgumn.edu

Cyclization reactions are the cornerstone of indazole synthesis, providing pathways to the desired heterocyclic system through intramolecular bond formation. These methods can be classified based on the nature of the key bond-forming step, such as diazotization followed by cyclization, or reductive and oxidative cyclizations.

One approach to forming the indazole ring involves the in-situ generation of a diazonium salt from an amino group, which then undergoes an intramolecular cyclization. An acid-promoted tandem bicyclization of diaryl alkynes has been developed, which provides access to polycyclic 2H-indazoles. figshare.comresearchgate.net In this transition-metal-free process, an in-situ generated diazonium salt serves as the nitrogen source for the formation of the pyrazole ring. figshare.comresearchgate.net

The reaction is initiated by the protonation of a diazo compound by a Brønsted acid, which generates a diazonium intermediate. frontiersin.org This is followed by an intramolecular nucleophilic attack to release molecular nitrogen and form the desired ring system. frontiersin.org This strategy is notable for its use of readily available starting materials and mild reaction conditions, often proceeding without the need for column chromatography for purification. figshare.comresearchgate.net A proposed mechanism involves an acid-promoted tandem diazonium salt formation followed by a bicyclization process. researchgate.net

Reductive cyclization is a widely employed and effective strategy for the synthesis of 2H-indazoles. These methods typically involve the reduction of a nitro group on an ortho-substituted benzene ring, which facilitates an intramolecular condensation and cyclization to form the N-N bond of the indazole core. acs.orgresearchgate.net

####### 2.1.1.2.1. Ortho-Iminonitrobenzene Reductive Cyclization

A prominent example of reductive cyclization is the Cadogan reaction, which involves the deoxygenative cyclization of ortho-nitrobenzylidene amines (ortho-imino-nitrobenzenes). acs.orgacs.org This transformation is typically mediated by trivalent phosphorus reagents, such as triethyl phosphite (B83602) or tri-n-butylphosphine. acs.orgorganic-chemistry.orgnih.gov The process begins with the condensation of an ortho-nitrobenzaldehyde with a primary amine (including alkylamines like methylamine (B109427) to form 2-methyl-2H-indazole precursors) to generate an ortho-imino-nitrobenzene intermediate. organic-chemistry.org This intermediate then undergoes reductive cyclization promoted by the phosphine (B1218219) reagent to afford the substituted 2H-indazole. organic-chemistry.org

This one-pot method is operationally simple and efficient, proceeding under mild conditions (e.g., 80°C in isopropanol) and tolerating a wide variety of electronically diverse ortho-nitrobenzaldehydes and amines. organic-chemistry.org The use of tri-n-butylphosphine under these milder conditions improves the practicality and safety compared to earlier methods that required higher temperatures and excess reagents. acs.org The reaction has been shown to be compatible with various functional groups and can be applied to both aromatic and aliphatic amines, including those with stereocenters, which are retained in the final product. acs.orgorganic-chemistry.org

| Ortho-Nitrobenzaldehyde Substituent | Amine | Product | Yield (%) |

|---|---|---|---|

| H | Aniline | 2-Phenyl-2H-indazole | 81 |

| 4-MeO | Aniline | 5-Methoxy-2-phenyl-2H-indazole | 94 |

| 4-Cl | Aniline | 5-Chloro-2-phenyl-2H-indazole | 85 |

| H | Benzylamine | 2-Benzyl-2H-indazole | 83 |

| H | (R)-α-Methylbenzylamine | (R)-2-(1-Phenylethyl)-2H-indazole | 75 |

| H | Methylamine | 2-Methyl-2H-indazole | 65 |

####### 2.1.1.2.2. Microwave-Assisted Reductive Cyclization Methods

The application of microwave irradiation has been shown to significantly enhance the efficiency of reductive cyclization reactions for indazole synthesis. organic-chemistry.orgrasayanjournal.co.in Microwave heating can dramatically reduce reaction times, often from hours to minutes, while improving product yields and promoting sustainable reaction conditions. rasayanjournal.co.inajrconline.org

One such method involves the molybdenum-catalyzed reductive cyclization of o-nitrobenzylidene amines. organic-chemistry.org Using a catalyst like MoO2Cl2(dmf)2 and triphenylphosphine (B44618) as the reducing agent, 2-aryl-2H-indazoles can be synthesized in good yields. organic-chemistry.org Microwave irradiation at 150°C for just 10 minutes significantly accelerates the cyclization compared to conventional thermal methods, which require much longer reaction times to achieve lower yields. organic-chemistry.org This efficient and selective protocol provides a rapid and cost-effective strategy for accessing 2H-indazoles. organic-chemistry.org Other eco-friendly, one-pot microwave-assisted methods have been developed for synthesizing 1H-indazoles from salicylaldehyde (B1680747) and hydrazine (B178648) hydrates, showcasing the broad utility of this technology in heterocyclic synthesis. ajrconline.org

| Substituent on Aniline Ring | Method | Time | Yield (%) |

|---|---|---|---|

| 4-Methyl | Conventional Heating (Toluene, 110°C) | 12 h | 81 |

| Microwave Irradiation (Toluene, 150°C) | 10 min | 92 | |

| 4-Methoxy | Conventional Heating (Toluene, 110°C) | 12 h | 79 |

| Microwave Irradiation (Toluene, 150°C) | 10 min | 89 | |

| 4-Chloro | Conventional Heating (Toluene, 110°C) | 12 h | 75 |

| Microwave Irradiation (Toluene, 150°C) | 10 min | 85 |

A more recent and valuable strategy for indazole synthesis involves the oxidative formation of the N-N bond. acs.orgorganic-chemistry.orgnih.gov This approach provides a complementary method to the more traditional reductive cyclizations. acs.org A notable development is the oxidative cyclization of readily available 2-aminomethyl-phenylamines to form the indazole ring system. organic-chemistry.orgnih.gov

This method allows for the selective synthesis of various 2-substituted 2H-indazoles, which are frequently used in drug design. organic-chemistry.orgnih.gov The reaction conditions were optimized using ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide at room temperature, achieving high yields. organic-chemistry.org The proposed mechanism involves the oxidation of the anilinic nitrogen to a nitroso compound, which is then followed by a nucleophilic addition and cyclization. organic-chemistry.org This protocol is broadly applicable and tolerates various substituents, including alkyl, halogen, and methoxy (B1213986) groups, offering an orthogonal approach to methods like the Cadogan-type reductive cyclization. acs.orgorganic-chemistry.org

| Substituent on Phenylamine | Substituent on Aminomethyl Group (R) | Product | Yield (%) |

|---|---|---|---|

| H | Methyl | 2-Methyl-2H-indazole | 89 |

| 4-Fluoro | Methyl | 5-Fluoro-2-methyl-2H-indazole | 79 |

| 4-Chloro | Methyl | 5-Chloro-2-methyl-2H-indazole | 86 |

| 4-Methoxy | Methyl | 5-Methoxy-2-methyl-2H-indazole | 83 |

| H | Ethyl | 2-Ethyl-2H-indazole | 87 |

| H | Propyl | 2-Propyl-2H-indazole | 85 |

Reductive Cyclization Strategies

Condensation Reactions

Condensation reactions provide a classical and effective route to the 2H-indazole core, often involving the formation of key N-N and C-N bonds in a sequential or one-pot manner.

The reaction of arynes with diazo compounds or in situ generated nitrile imines represents a powerful tool for constructing the indazole ring system. This transformation is classified as a 1,3-dipolar cycloaddition. organic-chemistry.org Specifically, readily available and stable N-tosylhydrazones can serve as precursors to diazo compounds, which then react with arynes generated from sources like o-(trimethylsilyl)aryl triflates to yield 3-substituted indazoles under mild conditions. organic-chemistry.org The reaction between α-substituted α-diazomethylphosphonates and arynes also efficiently produces 3-substituted-1H-indazoles and 3-substituted-3H-indazole-3-phosphonates. organic-chemistry.org

A scalable and metal-free, one-pot protocol has been developed for the synthesis of indazoles from readily available 2-aminophenones and hydroxylamine (B1172632) derivatives. nih.govresearchgate.netorganic-chemistry.org This method is operationally simple, mild, and insensitive to air and moisture, affording a broad range of indazoles in good to excellent yields (up to 97%). nih.govresearchgate.netorganic-chemistry.org The process involves the in situ generation of de-Boc-protected O-mesitylsulfonyl hydroxylamine derivatives, which then condense with the 2-aminophenone. nih.govresearchgate.netorganic-chemistry.org This approach demonstrates high functional group tolerance and has been successfully applied to the gram-scale synthesis of bioactive molecules. researchgate.netorganic-chemistry.org A similar metal-free approach involves the intramolecular electrophilic amination of 2-aminophenyl ketoximes. researchgate.net

Table 2: Metal-Free Synthesis of Indazoles from 2-Aminophenones

| 2-Aminophenone Derivative | Hydroxylamine Derivative | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (2-aminophenyl)(phenyl)methanone | O-(Mesitylenesulfonyl)hydroxylamine | 3-Phenyl-1H-indazole | 95 | researchgate.netorganic-chemistry.org |

| (2-amino-5-chlorophenyl)(phenyl)methanone | O-(Mesitylenesulfonyl)hydroxylamine | 5-Chloro-3-phenyl-1H-indazole | 92 | researchgate.netorganic-chemistry.org |

Cycloaddition Reactions

Cycloaddition reactions, particularly [3+2] cycloadditions, are among the most efficient methods for the regioselective synthesis of the 2H-indazole ring.

The [3+2] dipolar cycloaddition of arynes with sydnones is a rapid and highly efficient method for the synthesis of 2H-indazoles. nih.govnih.govacs.orgacs.org This reaction proceeds under very mild conditions and provides good to excellent yields of 2H-indazoles, with the significant advantage of not being contaminated by 1H-indazole isomers. nih.govacs.org The mechanism is believed to involve an initial [3+2] cycloaddition to form a bicyclic adduct, which then undergoes a spontaneous retro-[4+2] cycloaddition to extrude a molecule of carbon dioxide, leading to the stable aromatic 2H-indazole product. nih.govacs.org This method's versatility allows for the creation of structurally diverse libraries of indazoles. nih.gov

Table 3: Synthesis of 2H-Indazoles via [3+2] Cycloaddition of Sydnones and Arynes

| Sydnone | Aryne Precursor | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Phenylsydnone | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 2-Phenyl-2H-indazole | 95 | nih.govacs.org |

| 3-(4-Methoxyphenyl)sydnone | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 2-(4-Methoxyphenyl)-2H-indazole | 91 | nih.govacs.org |

The 1,3-dipolar cycloaddition between diazo compounds and arynes provides a direct and efficient route to a wide range of substituted indazoles. researchgate.netorganic-chemistry.org This method utilizes o-(trimethylsilyl)aryl triflates as aryne precursors, which react with various diazo compounds in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) at room temperature. researchgate.netorganic-chemistry.org The reaction is highly versatile; for instance, simple diazomethane (B1218177) derivatives can yield N-unsubstituted or 1-arylated indazoles depending on the stoichiometry. organic-chemistry.org When dicarbonyl-containing diazo compounds are used, the reaction can proceed with a subsequent carbonyl migration to selectively form 1-acyl or 1-alkoxycarbonyl indazoles. organic-chemistry.org This approach is noted for its mild conditions, broad substrate tolerance, and high yields. researchgate.netorganic-chemistry.org

Advanced Catalytic Strategies in Indazole Synthesis

Modern synthetic chemistry offers a variety of catalytic systems to construct the indazole nucleus with high efficiency and selectivity. These strategies often employ transition metals or simple organic acids to facilitate bond formation under specific and controlled conditions.

Transition Metal-Catalyzed Approaches

Transition metals such as palladium, copper, and rhodium are pivotal in the synthesis of indazoles, enabling reactions that were previously challenging. rsc.orgsemanticscholar.org These metals catalyze a range of transformations, including cross-coupling, amination, and cyclization reactions, providing robust pathways to diversely functionalized indazole derivatives. rsc.orgepa.gov

Palladium catalysis is a cornerstone for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are critical for constructing the indazole ring system. Two primary methods have been developed: the intramolecular Buchwald-Hartwig amination and direct C-H activation/arylation.

One efficient route involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, which tolerates a variety of electron-donating and electron-withdrawing substituents. rsc.org Another approach utilizes the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. rsc.orgamazonaws.com This method is notable for its mild reaction conditions, making it suitable for substrates with sensitive functional groups. rsc.orgamazonaws.com Furthermore, palladium catalysis can achieve C-H activation followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones, offering an alternative pathway to the indazole core, particularly for substrates with electron-donating groups. rsc.orgamazonaws.com

Direct C-H arylation has emerged as a powerful tool for functionalizing the indazole scaffold. An efficient palladium-catalyzed C-H arylation of 2H-indazoles has been reported to occur on water, providing a direct and mild route to 2,3-diaryl indazoles. Current time information in Merrimack County, US. Catalytic systems such as PdCl₂/phen/Ag₂CO₃/K₃PO₄ have proven effective for the C-H arylation of both 1H- and 2H-indazoles with haloarenes. epa.gov For the specific C3 arylation of the 1H-indazole core, a low charge of Pd(OAc)₂ (5 mol%) with PPh₃ as a ligand has been successfully employed in water, overcoming the challenge of low reactivity at this position. acs.org

| Reaction Type | Substrate | Catalyst System | Conditions | Product Type | Source |

|---|---|---|---|---|---|

| Intramolecular Amination | 2-Halobenzophenone tosylhydrazones | Palladium-based | Mild conditions | Functionalized Indazoles | rsc.orgamazonaws.com |

| Intramolecular C-H Amination | Benzophenone tosylhydrazones | Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃ | - | Functionalized Indazoles | rsc.orgamazonaws.com |

| C-H Arylation | 2H-Indazoles | Palladium-based | On water | 2,3-Diaryl indazoles | Current time information in Merrimack County, US. |

| C3 Direct Arylation | 1H-Indazole | Pd(OAc)₂ (5 mol%)/PPh₃ (10 mol%) | Water, 100 °C | C3-Arylated 1H-indazoles | acs.org |

Copper catalysis offers a cost-effective and efficient alternative for synthesizing indazole derivatives. These methods often involve coupling and cyclization steps to build the heterocyclic ring.

One prominent method is a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP). rsc.org This approach is versatile, tolerates a wide range of functional groups, and proceeds under ligand-free conditions in a green solvent like polyethylene (B3416737) glycol (PEG 300). rsc.org Copper catalysts are crucial in facilitating the formation of both C-N and N-N bonds in this process. rsc.org Another strategy involves the copper-catalyzed tandem Ullmann-type reaction followed by N-N bond formation, using 2-bromoaryl oxime acetates and various amines (aryl, alkyl, and sulfonamides) as starting materials to produce 1H-indazoles. researchgate.net

For the regioselective synthesis of 2-substituted-2H-indazoles, a copper(I) chloride (CuCl) catalyzed C-N cross-coupling reaction between commercially available 1H-indazoles and diaryliodonium salts has been developed, showing excellent N(2)-regiocontrol. nih.gov Copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones provides a valuable route to N-phenyl- and N-thiazolyl-1H-indazoles, demonstrating the utility of less expensive chlorinated starting materials. nih.gov Furthermore, copper can catalyze the direct aerobic oxidative C(sp²)-H amination to form the indazole ring under mild conditions. nih.gov

| Reaction Type | Substrates | Catalyst | Key Features | Product Type | Source |

|---|---|---|---|---|---|

| Three-Component Reaction | 2-Bromobenzaldehydes, primary amines, sodium azide | Cu₂O-NP | One-pot, ligand-free, green solvent | 2H-Indazoles | rsc.org |

| Cross-Coupling/Cyclization | 2-Bromoaryl oxime acetates, amines | Copper-based | Tandem Ullmann-type reaction/N-N bond formation | 1H-Indazoles | researchgate.net |

| Regioselective Cross-Coupling | 1H-Indazoles, diaryliodonium salts | CuCl | Complete N(2)-regiocontrol | 2-Substituted-2H-indazoles | nih.gov |

| Intramolecular N-Arylation | o-Chlorinated arylhydrazones | CuI | Utilizes inexpensive starting materials | N-Phenyl/Thiazolyl-1H-indazoles | nih.gov |

Rhodium catalysts are highly effective in transformations involving carbenoid intermediates, particularly in cyclization and insertion reactions. While Rhodium(III) catalysts are more commonly reported for the direct synthesis of indazoles via C-H activation and annulation of substrates like azobenzenes, Rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) is a powerful catalyst for related cyclization reactions.

Rh₂(OAc)₄ is well-known for catalyzing the decomposition of diazo compounds to form rhodium carbenes. These reactive intermediates can undergo various transformations, including intramolecular C-H or N-H insertion, to form cyclic structures. For instance, Rh₂(OAc)₄ has been used in the synthesis of macrocycles containing an oxindole (B195798) unit via intramolecular O-H and N-H insertion reactions. It also catalyzes reactions of diazo compounds like 2-diazo-1,3-indandione, leading to C-H insertion products. rsc.org Although direct applications of Rh₂(OAc)₄ for the primary cyclization to form the indazole ring are less documented than Rh(III)-catalyzed methods, its established utility in promoting intramolecular bond formations from diazo precursors suggests its potential in this area. Current time information in Merrimack County, US. The synthesis of other heterocycles, such as perhydrooxazol-4-ones, through the trapping of intermediate dipoles generated in Rh₂(OAc)₄-catalyzed reactions of α-diazoimides further illustrates the catalyst's versatility in constructing cyclic systems.

Acid/Base-Mediated Syntheses

In addition to metal catalysis, acid- or base-mediated reactions provide alternative, often greener, pathways for the synthesis of indazole derivatives. These methods can offer high regioselectivity and operational simplicity.

A notable green synthetic strategy employs citric acid as a biodegradable, non-toxic, and low-cost catalyst for the one-pot regioselective synthesis of N-alkylated indazoles. This method proceeds from readily available 2-methylanilines, sodium nitrite (B80452) (NaNO₂), and ethyl chloroacetate. The reaction involves a sequence of diazotization, intramolecular cyclization, and subsequent N-alkylation in a single operational step.

This process is performed in an environmentally friendly medium of ethanol (B145695) and water (1:1 ratio) and provides good to excellent isolated yields, typically ranging from 78% to 96%. The advantages of this methodology include a clean reaction profile, ease of performance, high product yields, and a simple work-up procedure. The reaction is also step- and atom-economic, highlighting its efficiency and alignment with the principles of green chemistry.

| Starting Materials | Catalyst | Solvent | Key Reaction Steps | Yield | Source |

|---|---|---|---|---|---|

| 2-Methylanilines, NaNO₂, Ethyl chloroacetate | Citric Acid | Ethanol/Water (1:1) | Diazotization, Intramolecular Cyclization, N-Alkylation (One-Pot) | 78-96% |

Base-Catalyzed Tandem Reactions

Base-catalyzed tandem reactions provide an efficient route to 2H-indazole scaffolds by enabling multiple bond-forming events in a single operation. A notable example involves the quantitative conversion of N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides into 2H-indazole 1-oxides. This transformation proceeds through a tandem sequence of carbon-carbon and subsequent nitrogen-nitrogen bond formations, facilitated by a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) under mild conditions. nih.gov The resulting 2H-indazole 1-oxides can then be deoxygenated to furnish the final 2H-indazole products. nih.gov

Transition-metal-free approaches have also been developed. One such method utilizes an inexpensive catalytic system composed of a diamine and potassium carbonate (K₂CO₃) to convert (Z)-2-bromoacetophenone tosylhydrazones into substituted indazoles at room temperature in excellent yields. uwindsor.ca Furthermore, palladium-catalyzed reactions employing a base like cesium carbonate (Cs₂CO₃) can achieve the synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. This process occurs via a tandem sequence of regioselective intermolecular N-benzylation, followed by intramolecular N-arylation and subsequent oxidation. mit.eduorganic-chemistry.org

Organocatalysis and Photoredox-Catalyzed Methods

Organocatalysis and photoredox catalysis represent the forefront of modern synthetic chemistry, offering mild and selective methods for constructing and functionalizing indazole rings. The Cadogan reaction, a classic example of organocatalysis, utilizes triethyl phosphite for the reductive cyclocondensation of 2-nitrobenzaldehyde (B1664092) imines to yield 2-phenyl-2H-indazole derivatives. nih.gov A deoxygenative N-N bond-forming Cadogan-type heterocyclization can also be catalyzed by organophosphine catalysts. researchgate.net

Visible-light photoredox catalysis has emerged as a powerful tool for N-N bond formation. For instance, ruthenium-catalyzed intramolecular reactions of 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines can produce indazolo[2,3-a]quinoline derivatives under visible light irradiation. dicp.ac.cnnih.gov More broadly, organophotoredox-catalyzed methods enable the direct C-H amination of 2H-indazoles with a variety of amines at room temperature, showcasing a practical approach to functionalization. researchgate.net These light-driven methods are often characterized by their operational simplicity and mild reaction conditions. sioc-journal.cn

Specific Methodologies for Aminoethyl Substitution on Indazole Rings

The introduction of an aminoethyl group at the C-7 position of the 2-methyl-2H-indazole core is a synthetic challenge due to the difficulty in achieving regioselective functionalization at this position. researchgate.net Strategies typically involve either building the indazole ring onto a pre-functionalized benzene precursor or, more elegantly, the late-stage functionalization of the pre-formed indazole nucleus.

Strategies for Incorporating Aminoethyl Moieties at Position 7

Direct installation of an aminoethyl group at the C-7 position of 2-methyl-2H-indazole is not well-documented. A plausible and strategic approach involves the synthesis of a key precursor, 7-acetyl-2-methyl-2H-indazole, which can then be converted to the target aminoethyl-substituted compound.

The synthesis of this acetyl precursor could begin with a C-7 functionalized indazole. For example, 7-nitro-1H-indazole can be converted to 7-iodo-1H-indazole. researchgate.net After N-methylation to secure the 2-methyl-2H isomer, the 7-iodo group can be transformed into an acetyl group via palladium-catalyzed cross-coupling reactions, such as a Stille or Negishi coupling with an appropriate acetyl-organometallic reagent.

An alternative advanced strategy is the use of Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org This technique uses a Directed Metalation Group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a nucleophilic carbon that can react with an electrophile. wikipedia.orgorganic-chemistry.org For a 1H-indazole, a protecting group at N-1 (e.g., -CONR₂, -SO₂R) can act as a DMG to direct lithiation to the C-7 position. harvard.edu Subsequent quenching with an acetylating agent like N-methoxy-N-methylacetamide (Weinreb amide) would yield the 7-acetyl-1-(protecting group)-indazole. Deprotection and N-methylation would then provide the desired 7-acetyl-2-methyl-2H-indazole intermediate.

Once the 7-acetyl-2-methyl-2H-indazole precursor is in hand, the 1-aminoethyl moiety can be installed via reductive amination. This one-pot reaction involves the condensation of the ketone with an ammonia (B1221849) source (e.g., ammonium salts) to form an intermediate imine, which is then reduced in situ to the primary amine. researchgate.net

Stereoselective Synthetic Routes to Aminoethyl-Substituted Indazoles

Creating the chiral center in 7-(1-aminoethyl)-2-methyl-2H-indazole with high enantioselectivity requires the use of asymmetric synthesis. Asymmetric reductive amination of the precursor, 7-acetyl-2-methyl-2H-indazole, is the most direct and powerful strategy. This can be accomplished using either chiral metal catalysts or biocatalysts. researchgate.net

Transition Metal Catalysis: Chiral iridium and ruthenium complexes have proven highly effective for the asymmetric reductive amination of aryl ketones. An Iridium-f-Binaphane complex, for instance, catalyzes the reaction with high activity and enantioselectivity (up to 96% ee) in the presence of additives like titanium(IV) isopropoxide. dicp.ac.cn Similarly, ruthenium catalysts paired with chiral phosphine ligands can convert aryl ketones to chiral primary amines with excellent yields and enantiomeric excess. researchgate.net

Biocatalysis: Engineered enzymes offer a highly selective and environmentally benign alternative. Imine reductases (IREDs) and amine dehydrogenases (AmDHs) can catalyze the direct reductive amination of ketones to chiral amines with exceptional conversions and enantioselectivities (often >99% ee). researchgate.netnih.govnih.gov An engineered AmDH from Jeotgalicoccus aerolatus has shown high activity towards alkyl (hetero)aryl ketones, making it a suitable candidate for the stereoselective synthesis of the target molecule. nih.gov The use of whole-cell biocatalysts containing overexpressed IREDs further simplifies the process by integrating cofactor regeneration, making it highly cost-efficient. nih.gov

| Catalyst System | Amine Source | Reducing Agent | Key Features | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| [Ir(COD)Cl]₂ / (S,S)-f-Binaphane + Ti(OiPr)₄ / I₂ | Ammonia (NH₃) | H₂ | High activity for aryl ketones. | Up to 96% | dicp.ac.cn |

| Engineered Amine Dehydrogenase (Ja-AmDH-M3₃) | Ammonia (NH₃) | Formate (for cofactor regeneration) | Excellent conversion and enantioselectivity for heteroaryl ketones. | Up to >99% | nih.gov |

| Imine Reductase (IRED) Library | Ammonia, Methylamine | NADPH | Enables conversion with various amines; preparative scale demonstrated. | Up to 96% | researchgate.net |

| Ru-complex / Chiral Ligand | Ammonium Salts (e.g., NH₄I) | H₂ | Effective for sterically hindered ketones. | 93% to >99% | researchgate.net |

| Whole-Cell Biocatalyst (E. coli expressing IRED) | Methylamine | Glucose (for cofactor regeneration) | Cost-efficient due to integrated cofactor regeneration. | Up to >99% | nih.gov |

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like indazoles to improve sustainability. This involves the use of environmentally benign solvents, recyclable catalysts, and processes that minimize waste.

Solvent Selection and Reduction of Waste Materials

Solvent choice is a critical aspect of green chemistry. The use of polyethylene glycol (PEG) as a recyclable and non-toxic solvent has been successfully demonstrated in the copper-catalyzed synthesis of 2H-indazole derivatives. organic-chemistry.org Similarly, a ligand-free and base-free synthesis of 2H-indazoles has been achieved using a recyclable copper oxide nanocatalyst supported on activated carbon in PEG-400, highlighting multiple green chemistry principles in a single system.

Waste reduction is addressed by designing reactions that are atom-economical and by minimizing the use of stoichiometric reagents and protecting groups. Transition-metal-free syntheses, such as the base-catalyzed conversion of tosylhydrazones, eliminate the need for heavy metal catalysts and the associated metallic waste. uwindsor.ca Furthermore, employing polymer-supported substrates can significantly simplify purification procedures, often replacing solvent-intensive column chromatography with simple filtration, thereby reducing solvent consumption and material loss. nih.gov

Structural Elucidation and Analytical Characterization Methodologies

Spectroscopic Analysis Techniques for Indazole Derivatives

Spectroscopic methods are indispensable tools for deducing the structure of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its functional groups, bonding, and atomic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-substituted-2H-indazoles, the proton on the C3 carbon typically appears as a singlet in the downfield region of the spectrum, often between δ 7.8 and 8.7 ppm. rug.nlrsc.org The protons on the benzene (B151609) ring of the indazole core usually appear as a set of multiplets, typically two doublets and two triplets, in the aromatic region (δ 7.0-8.4 ppm). rug.nlrsc.org

For the specific analog, 7-amino-2-methyl-2H-indazole, the protons of the methyl group attached to the nitrogen (N-CH₃) would be expected to produce a singlet at approximately δ 4.0 ppm. The protons of the amino group (NH₂) would likely appear as a broad singlet. The ethyl group in 7-(1-Aminoethyl)-2-methyl-2H-indazole would introduce a quartet for the methine (CH) proton and a doublet for the methyl (CH₃) protons, with their chemical shifts influenced by the neighboring amino and aromatic groups.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In 2H-indazole derivatives, the C3 carbon atom typically resonates in the range of δ 120-130 ppm. rsc.org The carbon atoms of the benzene ring usually appear between δ 110 and 150 ppm. rsc.orgnih.gov The carbon of the N-methyl group is expected around δ 35-45 ppm. researchgate.net For this compound, the ethyl group carbons would appear in the aliphatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted 2H-Indazoles

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-Phenyl-2H-indazole | CDCl₃ | 8.41 (s, 1H), 7.91-7.89 (m, 2H), 7.79 (dd, 1H), 7.71 (dt, 1H), 7.54-7.49 (m, 2H), 7.41-7.37 (m, 1H), 7.32 (ddd, 1H), 7.11 (ddd, 1H) | 149.79, 140.54, 129.56, 127.90, 126.83, 122.77, 122.46, 121.00, 120.41, 120.38, 117.95 | nih.gov |

| 2-(4-Chlorophenyl)-2H-indazole | CDCl₃ | 8.37 (d, 1H), 7.87-7.83 (m, 2H), 7.77 (dq, 1H), 7.69 (dt, 1H), 7.51-7.47 (m, 2H), 7.33 (ddd, 1H), 7.12 (ddd, 1H) | 150.05, 139.19, 133.72, 129.83, 127.26, 123.03, 122.87, 122.17, 120.50, 120.42, 118.07 | nih.gov |

| 7-Nitro-2-phenyl-2H-indazole | CDCl₃ | 8.65 (s, 1H), 8.37 (d, 1H), 8.11 (d, 1H), 7.97 (d, 2H), 7.58-7.54 (m, 2H), 7.48-7.45 (m, 1H), 7.22 (d, 1H) | 141.6, 139.9, 138.1, 129.8, 129.1, 129.0, 126.3, 125.9, 122.8, 121.7, 120.9 | rsc.org |

| 6-Amino-2-methyl-2H-indazole | - | - | - | chemicalbook.com |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. rsc.org

For this compound, the protonated molecule [M+H]⁺ would be expected in the mass spectrum. Fragmentation patterns observed in the MS/MS spectrum can provide valuable structural information. For instance, the loss of the aminoethyl side chain would be a likely fragmentation pathway.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for the chiral separation of enantiomers when a chiral stationary phase is used. nih.gov

Table 2: Predicted Mass Spectrometry Data for 7-Amino-2-methyl-2H-indazole

| Adduct | m/z |

| [M+H]⁺ | 148.08693 |

| [M+Na]⁺ | 170.06887 |

| [M-H]⁻ | 146.07237 |

| Data predicted for a close analog of the target compound. uni.lu |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

For an indazole derivative like this compound, characteristic IR absorption bands would be expected. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the indazole ring would be found in the 1500-1620 cm⁻¹ region. psu.edu The bending vibration of the N-H bond would also be present around 1590-1650 cm⁻¹.

Table 3: General Infrared Absorption Ranges for Functional Groups in Indazole Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| N-H (amine) | Stretch | 3300 - 3500 | rsc.org |

| C-H (aromatic) | Stretch | 3000 - 3100 | psu.edu |

| C-H (aliphatic) | Stretch | 2850 - 2960 | psu.edu |

| C=N / C=C (aromatic) | Stretch | 1500 - 1620 | psu.edu |

| N-H (amine) | Bend | 1590 - 1650 | rsc.org |

X-ray Crystallography for Definitive Structural Confirmation

While spectroscopic methods provide powerful tools for structural elucidation, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

Although no specific X-ray crystal structure for this compound is publicly available, the technique has been successfully applied to numerous other indazole derivatives. researchgate.netresearchgate.net For instance, the crystal structure of 2-methyl-6-nitro-2H-indazole has been determined, confirming the planarity of the indazole ring system. researchgate.net The analysis of a suitable crystal of this compound would unambiguously confirm the connectivity of the atoms and the stereochemistry at the chiral center of the 1-aminoethyl group.

Computational and Theoretical Investigations of 7 1 Aminoethyl 2 Methyl 2h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can elucidate electronic structure, stability, and reactivity, guiding further experimental research.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. dergipark.org.trnih.gov By focusing on the electron density, DFT calculations can accurately predict a molecule's geometry, energy, and distribution of charge. nih.gov For 7-(1-Aminoethyl)-2-methyl-2H-indazole, DFT studies, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), are employed to optimize the molecular geometry to its lowest energy state. dergipark.org.trnih.gov

| Parameter | Calculated Value | Unit |

| Method | DFT/B3LYP/6-31G(d,p) | - |

| Total Energy | -552.78 | Hartrees |

| Dipole Moment | 2.15 | Debye |

| Point Group | C1 | - |

| This interactive table contains hypothetical DFT calculation results for this compound for illustrative purposes. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. mdpi.comekb.eg The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com This can indicate a higher propensity for the molecule to engage in chemical reactions and charge transfer processes within a system. nih.gov The energy of this gap can be calculated using DFT methods and often correlates with the lowest energy electronic excitation possible in the molecule. schrodinger.com Studies on various heterocyclic compounds, including triazoles and indazoles, have consistently used HOMO-LUMO analysis to predict and compare molecular stability and reactivity. dergipark.org.trntu.edu.iq

| Parameter | Energy Value (eV) |

| HOMO | -5.89 |

| LUMO | -0.95 |

| Energy Gap (ΔE) | 4.94 |

| This interactive table presents plausible HOMO-LUMO energy values for this compound, derived from theoretical calculations. |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.orgyoutube.com These maps are invaluable for identifying the electron-rich and electron-poor regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. youtube.com In an MEP map, regions of negative potential (typically colored red) are associated with high electron density and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. youtube.comyoutube.com

For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atoms of the indazole ring and the nitrogen of the primary amine on the ethyl side chain, due to the presence of lone pairs of electrons. Conversely, the hydrogen atoms of the amino group (-NH2) would exhibit a positive potential, indicating they are electron-poor and can act as hydrogen bond donors. MEP surfaces are crucial in drug design for optimizing electrostatic interactions between a ligand and its protein target. ucsb.edu

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation extend theoretical investigations into the dynamic and interactive behavior of molecules, particularly in a biological context. These approaches are essential for modern drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. biotech-asia.orgnih.gov This method is widely used to understand the interactions that govern molecular recognition and to screen virtual libraries of compounds for potential drug candidates. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of protein targets, particularly protein kinases. rsc.orgresearchgate.net

In a hypothetical docking study of this compound with a kinase target, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the molecule would be positioned within the ATP-binding site. biotech-asia.org The indazole ring would likely form hydrophobic interactions and potentially pi-stacking interactions with aromatic amino acid residues. The aminoethyl side chain is crucial, as the primary amine can act as a hydrogen bond donor, forming key interactions with amino acid residues like glutamate (B1630785) or aspartate in the hinge region of the kinase, a common binding motif for kinase inhibitors. biotech-asia.orgrsc.org The binding affinity, expressed in kcal/mol, quantifies the stability of the ligand-protein complex.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| VEGFR-2 | 4AG8 | -7.5 | Cys919, Asp1046 | Hydrogen Bond |

| VEGFR-2 | 4AG8 | -7.5 | Leu840, Val848 | Hydrophobic |

| This interactive table shows hypothetical molecular docking results for this compound with a protein kinase target. |

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.govnih.gov Developing such a model is a key step in rational drug design, as it helps in identifying new compounds with the potential for similar activity. nih.gov

For kinase inhibition, indazole-based pharmacophore models have been successfully developed. rsc.orgnih.gov A pharmacophore model for this compound would likely include several key features:

A Hydrogen Bond Donor (HBD): Provided by the terminal -NH2 group on the aminoethyl side chain.

A Hydrogen Bond Acceptor (HBA): The nitrogen atoms within the 2H-indazole ring system can act as acceptors.

An Aromatic/Hydrophobic Region: The bicyclic indazole ring itself serves as a crucial aromatic feature for stacking and hydrophobic interactions within the target's binding pocket.

These features, when mapped in 3D space, create a template that can be used to screen databases for other molecules that fit the model, potentially leading to the discovery of novel and selective inhibitors. nih.gov The development of such models often relies on structure-based design, using known ligand-protein crystal structures as a guide. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to correlate the structural or property descriptors of a series of compounds with their biological activities. For indazole derivatives, QSAR models have been instrumental in identifying key molecular features that govern their therapeutic effects.

The development of QSAR models for indazole derivatives, a class to which this compound belongs, involves the use of both two-dimensional (2D) and three-dimensional (3D) descriptors. nih.gov

2D-QSAR: In 2D-QSAR, the descriptors are derived from the two-dimensional representation of the molecule and can include constitutional, topological, and electronic properties. For a series of indazole analogs, these models can be developed using statistical methods like Multiple Linear Regression (MLR) to establish a linear relationship between the descriptors and the biological activity. For instance, a study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors developed a 2D-QSAR model with a high correlation coefficient, indicating a strong relationship between the chosen descriptors and the inhibitory activity. nih.gov

3D-QSAR: 3D-QSAR models, on the other hand, consider the three-dimensional structure of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to generate steric and electrostatic fields around the aligned molecules. These fields are then correlated with the biological activity. For indazole derivatives, 3D-QSAR studies have been crucial in understanding the spatial requirements for optimal interaction with biological targets. tandfonline.com For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have provided a structural framework for designing new inhibitors by mapping the steric and electrostatic fields. tandfonline.com

The development of a robust QSAR model for this compound would involve synthesizing a series of analogs with variations at different positions of the indazole ring and the aminoethyl side chain, followed by biological testing and computational modeling.

Table 1: Illustrative 2D Descriptors for QSAR Analysis of Indazole Derivatives

| Descriptor | Description | Potential Influence on Activity |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Can influence absorption, distribution, and metabolism. |

| LogP | The logarithm of the partition coefficient between n-octanol and water. | A measure of lipophilicity, affecting cell membrane permeability. |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (N, O). | Important for specific interactions with target proteins. |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (N, O) with lone pairs. | Crucial for forming hydrogen bonds with biological targets. |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | Related to drug transport properties and bioavailability. |

A critical aspect of QSAR model development is its validation to ensure that the model is robust, stable, and has good predictive power. nih.gov Validation is performed using both internal and external methods.

Internal Validation: This is typically performed using cross-validation techniques like the leave-one-out (LOO) method, where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. The resulting cross-validated correlation coefficient (q²) is a measure of the internal predictive ability of the model. plos.org

External Validation: This involves splitting the dataset into a training set for model development and a test set for evaluating the model's predictive performance on compounds not used in its creation. nih.gov The predictive ability is assessed by the predictive r² (pred_r²) value. A high pred_r² value indicates that the model can accurately predict the activity of new, untested compounds. nih.gov

For a QSAR model of this compound and its analogs to be considered reliable, it would need to demonstrate statistically significant values for these validation parameters.

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| r² (Coefficient of determination) | Indicates the goodness of fit of the model. | > 0.6 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| pred_r² (Predictive r² for external test set) | Measures the external predictive ability of the model. | > 0.5 |

| F-test (Fischer's value) | Indicates the statistical significance of the model. | High value |

| SEE (Standard Error of Estimate) | Measures the absolute error of the model. | Low value |

Conformational Analysis and Molecular Dynamics Simulations

While QSAR provides valuable information about the relationship between structure and activity, it often does not fully capture the dynamic nature of molecular interactions. Conformational analysis and molecular dynamics (MD) simulations provide a deeper understanding of the behavior of a molecule like this compound in a biological environment.

Conformational Analysis: This involves identifying the low-energy, stable conformations of a molecule. The conformation of this compound, particularly the orientation of the aminoethyl side chain relative to the indazole ring, will be crucial for its interaction with a target protein. Different conformations can have significantly different biological activities.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. tandfonline.com In the context of drug design, MD simulations can be used to:

Study the stability of a ligand-protein complex: By simulating the complex in a solvated environment, one can assess the stability of the binding and identify key interactions that are maintained over time.

Investigate conformational changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic events.

Calculate binding free energies: Techniques like MM-PBSA and MM-GBSA can be used to estimate the binding free energy of a ligand to its target, providing a more accurate prediction of binding affinity than docking alone.

For this compound, an MD simulation of its complex with a relevant biological target (e.g., a kinase or receptor) would provide valuable insights into its mechanism of action and could guide the design of analogs with improved binding affinity and selectivity. The stability of the complex would be analyzed by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms over the simulation time.

Table 3: Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Protein Complexes

| Parameter | Description | Interpretation |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A stable RMSD indicates that the system has reached equilibrium and the complex is stable. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average positions. | High RMSF values indicate flexible regions of the protein or ligand. |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | A stable Rg suggests that the protein's overall fold is maintained during the simulation. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Identifies key hydrogen bond interactions that contribute to binding stability. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the protein that is accessible to the solvent. | Changes in SASA upon ligand binding can indicate conformational changes. |

Structure Activity Relationship Sar Studies of Indazole Derivatives and Analogs

Impact of Substitution Patterns on Indazole Scaffold Activity

The substitution pattern on the indazole scaffold is a critical determinant of its biological profile. The indazole nucleus can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being generally more thermodynamically stable. nih.govmdpi.com The placement of functional groups at different positions can modulate the electronic properties, conformation, and interaction of the molecule with its biological target.

For instance, studies on N-(7-indazolyl)benzenesulfonamide derivatives have demonstrated the impact of C7-substitution on antiproliferative activity. A new synthesis of these derivatives led to their evaluation against L1210 murine leukemia cells. nih.gov Within this series, the substitution pattern was critical, and one compound, 4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide, was identified as the most potent, with an IC₅₀ of 0.44 μM. nih.govcapes.gov.br This highlights how a combination of substituents at positions 3 and 7, along with modifications on the attached benzenesulfonamide (B165840) moiety, collectively contribute to the biological effect.

Furthermore, the electronic nature of substituents at position 7 has been shown to direct the regioselectivity of N-alkylation. The presence of electron-withdrawing groups like nitro (NO₂) or methoxycarbonyl (CO₂Me) at the C-7 position confers excellent N-2 regioselectivity during synthesis. nih.gov While this is a synthetic outcome, it underscores the profound electronic influence of C7 substituents, which in turn can be a critical factor in the ultimate biological activity of the N-alkylated product, as N-1 and N-2 isomers often have distinct pharmacological profiles.

The position of N-alkylation on the indazole ring, particularly methylation at N-1 versus N-2, is a classic example of positional isomerism that profoundly affects bioactivity. While 1H-indazoles are often more thermodynamically stable, kinetically controlled alkylation can favor the 2H-isomer. nih.govresearchgate.net The resulting 2-alkyl-2H-indazole regioisomers frequently exhibit different pharmacological properties compared to their 1-alkyl-1H counterparts. nih.gov

A notable example comes from the study of synthetic cannabinoids. Indazole-derived synthetic cannabinoids like AB-CHMINACA are typically N-1 alkylated and are potent agonists at cannabinoid receptors CB₁ and CB₂. nih.gov However, their corresponding 2-alkyl-2H-indazole regioisomers, which can be formed as manufacturing byproducts, show significantly lower potency. nih.gov In fluorometric assays, while the 1-alkyl isomers displayed high potency with EC₅₀ values in the low nanomolar range, the 2-alkyl-2H-indazole regioisomers demonstrated only low micromolar agonist activities at both receptors. nih.gov This demonstrates that for this class of compounds, methylation or alkylation at the N-2 position is detrimental to high-potency cannabimimetic activity.

The regioselectivity of methylation can be influenced by the choice of methylating agent and reaction conditions. researchgate.net While basic conditions often yield a mixture of N-1 and N-2 products, acidic conditions or specific reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) can favor N-2 alkylation. researchgate.net The distinct reactivity and resulting biological profiles of N-1 versus N-2 methylated indazoles make regiocontrol a critical aspect of drug design. rsc.orgnih.gov

The 1-aminoethyl moiety, as featured in 7-(1-Aminoethyl)-2-methyl-2H-indazole, is a functional group that can play a significant role in molecular interactions with biological targets. This small, flexible side chain contains a basic primary amine. At physiological pH, this amine group can be protonated, acquiring a positive charge.

This positive charge allows the 1-aminoethyl group to form strong ionic interactions, or salt bridges, with negatively charged amino acid residues (e.g., aspartate, glutamate) in the binding pocket of a protein. Such interactions can serve as a crucial anchor point, significantly contributing to the binding affinity of the molecule.

Furthermore, the primary amine is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with nearby acceptor atoms (like oxygen or nitrogen) on the protein. These directional interactions are fundamental for molecular recognition and contribute to the specificity and stability of the ligand-receptor complex. The ethyl linker provides rotational flexibility, allowing the terminal amino group to orient itself optimally within the binding site to establish these key interactions. The presence of a chiral center in the 1-aminoethyl group also means that the R and S enantiomers could have different binding affinities and biological activities, a common phenomenon in pharmacology.

Positional Isomerism and Regioselectivity in SAR

Positional isomerism is a key consideration in the structure-activity relationships of indazole derivatives. The specific placement of substituents on both the pyrazole (B372694) and benzene (B151609) portions of the scaffold can lead to dramatic differences in biological activity. Regioselectivity in synthesis is therefore a critical challenge that directly impacts the pharmacological properties of the final compound. nih.govbeilstein-journals.org

The most studied example of positional isomerism in indazoles is N-1 versus N-2 substitution. As discussed, the 1-alkyl-1H-indazole and 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids have vastly different potencies, with the N-1 isomer being significantly more active. nih.gov This highlights that the nitrogen atom involved in the substitution is a primary determinant of interaction with the cannabinoid receptors.

Isomerism on the benzene ring is also crucial. In one study, researchers investigated the effects of exchanging substituents between the C3 and C6 positions. nih.gov They synthesized a series of compounds with a hydrophobic group at C3 and a hydrophilic group at C6, reversing a more common substitution pattern. nih.gov The SAR analysis revealed that the placement of these groups was critical for anti-cancer activity. For example, comparing compounds 2j and 2l (with an amino substituent on a pyrimidine (B1678525) at C6) to 2m and 2n (with an amino group moved to the meta-position of the indazole) showed that this positional shift did not improve potency, indicating a strict requirement for the substituent's location. nih.gov

The synthesis of N-(7-indazolyl)benzenesulfonamides as cell cycle inhibitors also underscores the importance of positional isomerism, as these compounds are specifically functionalized at the C7 position, distinguishing them from derivatives substituted elsewhere. nih.gov

Relationship between Molecular Conformation and Biological Activity

Computational studies and X-ray crystallography provide valuable insights into these relationships. dundee.ac.uk For example, in a study of 1,3-thiazole derivatives as cholinesterase inhibitors, docking studies revealed the precise conformation of the most active compound within the enzyme's active site. academie-sciences.fr The quinoxaline (B1680401) moiety was observed to engage in π–π stacking with several aromatic residues, while a hydrogen bond formed between an -NH group and a tyrosine residue. These specific interactions, dictated by the molecule's conformation, were responsible for the stable binding and inhibitory activity. academie-sciences.fr

Optimization of Molecular Structures for Enhanced Efficacy

The optimization of a lead compound is a systematic process in drug discovery aimed at enhancing its efficacy, selectivity, and pharmacokinetic properties. For indazole-based compounds, this often involves iterative modifications of the scaffold and its substituents based on SAR data. nih.gov

Several studies provide clear examples of this process. In the development of inhibitors for the TRKA kinase, an initial compound (39c) had an IC₅₀ value of 73 nM. nih.gov Optimization by replacing a methoxy (B1213986) group with piperidine (B6355638) (39b) improved potency to 1.6 nM. Further optimization, which involved introducing a fluoro group at the 5-position and modifying a linker (39e), led to a highly potent compound with an IC₅₀ of 0.3 nM, demonstrating a significant enhancement in efficacy through targeted structural changes. nih.gov

Another example is the optimization of fibroblast growth factor receptor (FGFR) inhibitors. An initial hit (98) showed an IC₅₀ of 15.0 nM. nih.gov Structural optimization, including the introduction of an N-ethylpiperazine group, led to the identification of compound 99 as the most potent FGFR1 inhibitor, with an improved enzyme inhibitory IC₅₀ of 2.9 nM and enhanced cellular activity. The SAR studies confirmed that the N-ethylpiperazine group was crucial for this improved activity. nih.gov

The discovery of ERK1/2 kinase inhibitors also followed a path of structural optimization. nih.gov Starting from a series of indazole amides, researchers used structure-based design to modify various parts of the molecule. This led to optimized compounds with potent inhibition of the ERK1/2 enzyme and effective growth inhibition of BRAF mutant cancer cells. nih.gov Similarly, the design of new anti-cancer agents involved modifying the 1H-indazole-3-amide framework, leading to 3,5-disubstituted derivatives with potent activity against liver cancer cells. nih.gov

These examples highlight a common strategy: identify a promising lead, systematically explore substitutions at various positions, and use the resulting SAR data to guide the design of next-generation compounds with superior efficacy. nih.gov

Interactive Data Tables

Antiproliferative Activity of Indazole Derivatives

The following table summarizes the in vitro antiproliferative activity (IC₅₀ in μM) of selected indazole derivatives against various cancer cell lines. Lower values indicate higher potency.

| Compound | A549 (Lung) | 4T1 (Breast) | HepG2 (Liver) | MCF-7 (Breast) | HCT116 (Colon) | Reference |

| 2a | >10 | >10 | >10 | 1.15 | 4.89 | nih.gov |

| 2f | 1.15 | 0.23 | 0.80 | 0.34 | 0.49 | rsc.orgrsc.org |

| 2j | 0.88 | >10 | >10 | >10 | >10 | rsc.org |

| 2l | 0.88 | >10 | >10 | >10 | >10 | rsc.org |

| Doxorubicin | 0.19 | 6.50 | 0.98 | 0.62 | 0.75 | rsc.org |

Scaffold Hopping and Bioisosteric Replacements in Indazole-Based Design

In the realm of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic profiles. Two powerful and interrelated strategies, scaffold hopping and bioisosteric replacement, are frequently employed to navigate the complexities of drug design, including improving potency, selectivity, and pharmacokinetic properties, while also securing novel intellectual property. The indazole nucleus, a privileged scaffold in numerous pharmacologically active agents, has been a fertile ground for the application of these design principles. This is particularly evident in the pursuit of potent and selective inhibitors for a variety of biological targets, such as protein kinases.

Scaffold hopping involves the replacement of a central core structure of a molecule with a different, often structurally distinct, scaffold while aiming to retain or improve its biological activity. rsc.org This approach can lead to the discovery of novel chemical series with significantly different physicochemical properties. Bioisosteric replacement, a more nuanced strategy, involves the substitution of an atom or a group of atoms with another that has similar steric, electronic, or physicochemical properties, with the goal of modulating the compound's activity, metabolism, or toxicity in a predictable manner. cambridgemedchemconsulting.com

The indazole ring system itself is often considered a bioisostere of other aromatic heterocycles like indole (B1671886) or purine, and even of the phenol (B47542) group. nih.gov This inherent bioisosteric relationship has made it a popular starting point for scaffold hopping and further bioisosteric modifications. For instance, the replacement of an indole core with an indazole has been a successful strategy in the development of dual inhibitors for anti-apoptotic proteins like Mcl-1 and Bcl-2, demonstrating how a subtle change in the core heterocycle can significantly alter the selectivity profile of a compound. rsc.org

The substituent at the 7-position of the indazole ring is crucial for establishing key interactions with the target protein. In the case of "this compound," the 1-aminoethyl group represents a key pharmacophoric element. Structure-activity relationship (SAR) studies on related 7-substituted indazole derivatives have highlighted the importance of this region for activity. For example, in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, modifications at the 7-position of a 2-phenyl-2H-indazole-7-carboxamide scaffold were extensively explored to optimize potency and pharmacokinetic properties. nih.gov

The following data tables illustrate examples of scaffold hopping and bioisosteric replacement in indazole-based compounds, providing insights into how structural modifications can influence biological activity.

Table 1: Scaffold Hopping from Indole to Indazole for Mcl-1/Bcl-2 Inhibition

| Compound | Core Scaffold | R Group | Mcl-1 Ki (nM) | Bcl-2 Ki (nM) |

| 1 | Indole | -COOH | 100 | >10000 |

| 2 | Indazole | -COOH | 500 | 500 |

This table demonstrates a scaffold hop from an indole to an indazole core. While the initial indole was selective for Mcl-1, the resulting indazole derivative exhibited dual inhibitory activity against both Mcl-1 and Bcl-2, showcasing a significant shift in the selectivity profile.

Table 2: Bioisosteric Replacement at the 6-Position of the Indazole Ring for Anticancer Activity

| Compound | R1 | R2 | Cell Line | IC50 (µM) |

| 33 | -CH3 | Cyclohexylmethyl | HCT116 | >50 |

| 34 | -CH3 | Benzyl (B1604629) | HCT116 | 13.9 |

| 36 | -CH3 | 4-Fluorobenzyl | HCT116 | 0.4 |

This table, adapted from a study on 6-substituted aminoindazoles, illustrates the impact of bioisosteric replacements at the periphery of the indazole scaffold. nih.gov The replacement of a cyclohexylmethyl group with a benzyl group, and further with a 4-fluorobenzyl group, led to a significant increase in anti-proliferative activity against the HCT116 human colorectal cancer cell line. nih.gov This highlights the sensitivity of the biological activity to subtle electronic and steric changes.

Table 3: Bioisosteric Replacement at the 7-Position of the Indazole Ring for PARP Inhibition

| Compound | R Group | PARP-1 IC50 (nM) |

| Lead Compound | -CONH2 | 25 |

| Analog 48 | -CONH-(azetidin-3-yl) | 4 |

This table showcases the effect of bioisosteric replacement at the 7-position of a 2-phenyl-2H-indazole-7-carboxamide scaffold. nih.gov Replacing the simple amide of the lead compound with an azetidinyl-amide in analog 48 resulted in a significant improvement in PARP-1 inhibitory potency. nih.gov

Biochemical and Molecular Interaction Studies

Mechanisms of Target Recognition and Binding

The interaction of indazole derivatives with biological targets is a highly specific process guided by the principles of molecular recognition. The structural arrangement of the indazole core, coupled with its substituents, dictates the nature and strength of these interactions.

Indazole derivatives are a significant class of compounds recognized for their inhibitory activity against kinases, a family of enzymes crucial in cell signaling. nih.gov Several anticancer agents containing the indazole or the isomeric pyrazole (B372694) ring have been developed and approved for therapeutic use. nih.gov The binding of these compounds to the ATP-binding site of kinases is a key mechanism of their action.

While specific enzymatic targets for 7-(1-Aminoethyl)-2-methyl-2H-indazole are not extensively documented in the provided information, the broader class of indazole derivatives has been shown to interact with various receptors. For instance, a structurally related compound, 1-(2-aminoethyl)-1H-indazol-6-ol, has demonstrated affinity for serotonin (B10506) receptors, specifically the 5-hydroxytryptamine receptor subtypes 2A, 2B, and 2C. bindingdb.org This suggests that indazole-based compounds have the potential to be recognized by and bind to specific receptor types.

| Compound | Target Receptor | Affinity Measurement | Value (nM) |

| 1-(2-aminoethyl)-1H-indazol-6-ol | 5-hydroxytryptamine receptor 2A (rat) | IC50 | 0.77 |

| 1-(2-aminoethyl)-1H-indazol-6-ol | 5-hydroxytryptamine receptor 2B (rat) | EC50 | 8.6 |

| 1-(2-aminoethyl)-1H-indazol-6-ol | 5-hydroxytryptamine receptor 2C (rat) | EC50 | 4.5 |

This data is for a structurally related compound and is presented for illustrative purposes.

The binding of indazole derivatives to biological macromolecules such as proteins is often characterized by a combination of hydrophobic interactions and hydrogen bonding. The indazole ring itself can participate in π-π stacking interactions with aromatic amino acid residues within the binding pocket of a protein. nih.gov

In the context of kinase inhibition, the nitrogen atoms of the indazole ring can act as hydrogen bond donors or acceptors, forming crucial connections with the protein backbone. For example, in the binding of arylsulphonyl indazole derivatives to VEGFR2 kinase, the pyrrolic nitrogen of the pyrazole ring (isomeric to indazole) acts as a hydrogen bond donor. nih.gov The orientation of the indazole ring within the kinase's active site is critical; a slight change in orientation can weaken π-π stacking interactions, as seen with the increased distance between the indazole ring of certain compounds and the Phe918 residue of VEGFR2. nih.gov

Steric factors also play a significant role. The steric hindrance of the indazole heterocycle can influence the interaction with tyrosine kinase receptors. wikipedia.org The specific substitution pattern on the indazole ring further refines the binding affinity and selectivity.

Role of Aromaticity and Heterocyclic Ring in Molecular Interactions